N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide: is a complex organic compound that features a benzo[d]thiazole ring substituted with an isopropyl group and a phenylthio group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the phenylthio group: This step involves the nucleophilic substitution of a halogenated propanamide with thiophenol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide chain, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry:
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.
Electronics: Its unique electronic properties can be utilized in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can engage in π-π stacking interactions, while the phenylthio group can participate in hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
Comparison:
- Structural Differences: The presence of different substituents on the benzo[d]thiazole ring (e.g., methoxy, fluoro) can significantly alter the compound’s physical and chemical properties.
- Unique Features: N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is unique due to the isopropyl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-phenylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13(2)14-8-9-16-17(12-14)24-19(20-16)21-18(22)10-11-23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWYCEPTYAEQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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